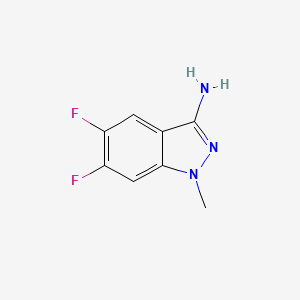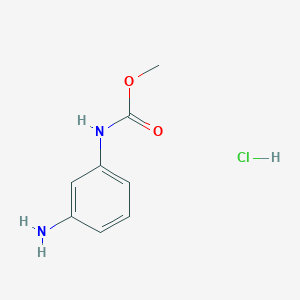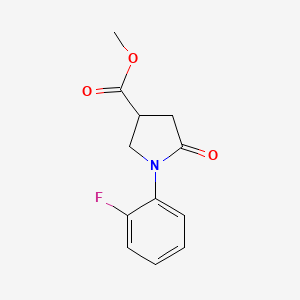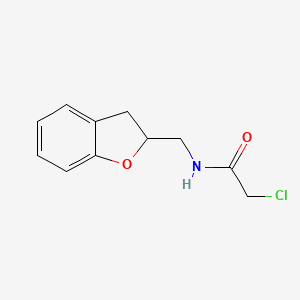
2-chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide
Descripción general
Descripción
The compound “2-chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide” is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are considered privileged scaffolds due to their wide range of biological properties .
Synthesis Analysis
Benzofuran derivatives can be synthesized through various methods. A common method involves the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans, mediated by hypervalent iodine reagents . Another method involves the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans . The synthesis of these compounds often involves complex reactions and the use of catalysts .Chemical Reactions Analysis
The chemical reactions involving benzofuran derivatives are diverse. They can undergo cyclization, hydroalkoxylation, and other reactions . The specific reactions that “this compound” can undergo are not directly available from the search results.Aplicaciones Científicas De Investigación
Chemical Structure and Properties
- A study explored the chemical structure and properties of a related compound, 2-(4-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide. It highlighted the planar nature of the ring N atom, suggesting conjugation with the 2-cyanoacrylamide unit and the orientation of the acetamide group arising from intramolecular hydrogen bonding (Helliwell et al., 2011).
Potential Anticonvulsant Agent
- Research on benzofuran-acetamide scaffold, including similar compounds to 2-chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide, identified potential anticonvulsant properties. This study synthesized a series of benzofuran-3-yl-acetamide derivatives and evaluated their efficacy in preventing seizure spread at low doses (Shakya et al., 2016).
Anti-Inflammatory Activity
- Another study focused on the synthesis of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, which showed significant anti-inflammatory activity. This indicates the potential of similar benzofuran derivatives in anti-inflammatory applications (Sunder & Maleraju, 2013).
Herbicidal Activity
- A study on the synthesis of triazolyl-benzofuranamine derivatives, starting from compounds including 2-chloro-N-(5-substituted-2,3-dihydro-3-benzofuryl)acetamides, reported herbicidal activity. This suggests the potential of such compounds in agricultural applications (Turan-Zitouni et al., 2002).
Photovoltaic Efficiency and Ligand-Protein Interactions
- Research into bioactive benzothiazolinone acetamide analogs, closely related to the this compound, revealed insights into their photovoltaic efficiency and potential for ligand-protein interactions. These compounds showed promising applications in dye-sensitized solar cells and binding interactions with enzymes like Cyclooxygenase 1 (COX1) (Mary et al., 2020).
Anticancer Activity
- A study on 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, which are structurally related to this compound, demonstrated anticancer activity against leukemia cell lines. This suggests the potential of similar compounds in oncological research and therapy (Horishny et al., 2021).
Direcciones Futuras
Benzofuran derivatives have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on developing new synthesis methods, exploring their biological activities, and developing them into potential drug lead compounds .
Mecanismo De Acción
Target of Action
Benzofuran derivatives, a class of compounds to which 2-chloro-n-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide belongs, have been reported to exhibit activity against a variety of targets, including cancer, tuberculosis, malaria, and cataracts .
Mode of Action
Benzofuran derivatives are known to interact with their targets in a variety of ways, often leading to changes such as the inhibition of pro-inflammatory cytokines .
Biochemical Pathways
Benzofuran derivatives are known to affect a variety of pathways, often resulting in downstream effects such as anti-inflammatory, anti-tumor, and anti-oxidative activities .
Result of Action
Benzofuran derivatives are known to have various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-inflammatory activities .
Análisis Bioquímico
Biochemical Properties
2-chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting metabolic pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses and apoptosis . Additionally, it can affect the activity of signaling molecules such as kinases and phosphatases, thereby altering cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it has been found to inhibit the activity of certain enzymes by binding to their active sites . This inhibition can result in altered metabolic flux and changes in gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and reduced oxidative stress . At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . The compound can affect metabolic flux and alter the levels of metabolites, thereby impacting overall cellular metabolism. Additionally, it may interact with cofactors that are essential for enzymatic reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its activity and efficacy, as well as its potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biochemical effects.
Propiedades
IUPAC Name |
2-chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-6-11(14)13-7-9-5-8-3-1-2-4-10(8)15-9/h1-4,9H,5-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTSQTKIVKMQTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1182992-49-9 | |
| Record name | 2-chloro-N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,12-Dithia-1,9-diazadispiro[4.2.48.25]tetradecane;hydrochloride](/img/structure/B1422409.png)
![2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1422410.png)
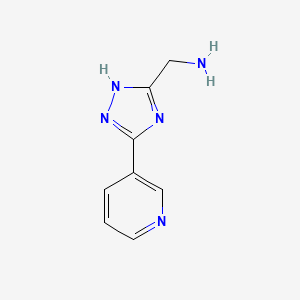
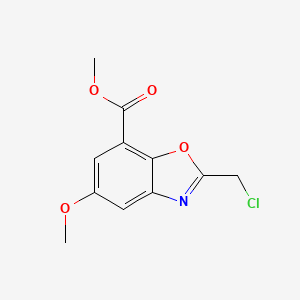

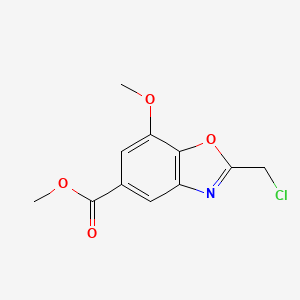
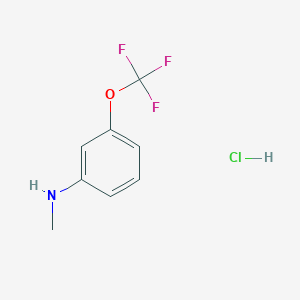
![Methyl({[2-(prop-2-yn-1-yloxy)phenyl]methyl})amine hydrochloride](/img/structure/B1422420.png)
![8-Cyano-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1422422.png)
